molecular formula C12H19N3O B8741937 1-(5-Propylpyrimidin-2-yl)piperidin-4-ol

1-(5-Propylpyrimidin-2-yl)piperidin-4-ol

Cat. No.: B8741937
M. Wt: 221.30 g/mol
InChI Key: WUUBXWXQSMPDKM-UHFFFAOYSA-N
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Description

1-(5-Propylpyrimidin-2-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

1-(5-propylpyrimidin-2-yl)piperidin-4-ol

InChI

InChI=1S/C12H19N3O/c1-2-3-10-8-13-12(14-9-10)15-6-4-11(16)5-7-15/h8-9,11,16H,2-7H2,1H3

InChI Key

WUUBXWXQSMPDKM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(N=C1)N2CCC(CC2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirring solution of piperidin-4-ol (2.33 g, 23.0 mmol, Aldrich) and potassium carbonate (6.36 g, 46.0 mmol, EMD) in DMF (15 mL) at room temperature was added 2-chloro-5-propylpyrimidine (4.33 g, 27.6 mmol, Wako). The reaction mixture was heated at 100° C. for 3 h then diluted with H2O. The resulting mixture was extracted with EtOAc (2×). The organic layers were combined, dried over Na2SO4 and concentrated in vacuo to a brown oil. The oil was purified by flash chromatography (SiO2, 0 to 100% EtOAc in CH2Cl2) to yield 5.01 g of desired product as a white solid. MS (ESI) 222 (M+H).
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
6.36 g
Type
reactant
Reaction Step One
Quantity
4.33 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of piperidin-4-ol (5.549 g, 54.9 mmol), 2-chloro-5-propylpyrimidine (8.59 g, 54.9 mmol) and K2CO3 (22.75 g, 165 mmol) in DMF (54.9 mL) was heated to 90° C., where it stirred for 15 hrs. After this time, the reaction mixture was cooled to rt. Once at the prescribe temperature, H2O (80 mL) was added and the resulting mixture was extracted with EtOAc (3×16 mL). The combined organic layers were dried (MgSO4), filtered and then concentrated to yield a residue. The residue was purified by column chromatography (silica gel, hexanes-EtOAc gradient 0 to 100% EtOAc) to afford 1-(5-propylpyrimidin-2-yl)piperidin-4-ol as a white solid (11.9 g, 97% yield). 1H NMR (400 MHz, chloroform-d) δ ppm 8.15 (s, 2H), 4.40 (dt, J=13.7, 4.4 Hz, 2H), 3.95 (td, J=8.9, 4.7 Hz, 1H), 3.27 (ddd, J=13.3, 10.0, 3.0 Hz, 2H), 2.40 (t, J=7.7 Hz, 2H), 1.87-2.05 (m, 2H), 1.44-1.65 (m, 5H), 0.94 (t, J=7.4 Hz, 3H).
Quantity
5.549 g
Type
reactant
Reaction Step One
Quantity
8.59 g
Type
reactant
Reaction Step One
Name
Quantity
22.75 g
Type
reactant
Reaction Step One
Name
Quantity
54.9 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of piperidin-4-ol (12 g, 119 mmol), 2-chloro-5-propylpyrimidine (20.44 g, 131 mmol) and potassium carbonate (49.2 g, 356 mmol) in DMF (100 mL) was heated at 110° C. for 12 h. The mixture was diluted with EtOAc (250 ml) and washed three times with water, dried over Na2SO4, and concentrated to give a yellow oil. The oil was purified by flash chromatography (SiO2, 0-10% MeOH/CH2Cl2) to yield product (19 g, 86 mmol, 72.4% yield) as yellow solid. MS (ESI) 222.2 (M+1).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
20.44 g
Type
reactant
Reaction Step One
Quantity
49.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
72.4%

Synthesis routes and methods IV

Procedure details

A suspension of piperidin-4-ol (12 g, 119 mmol), 2-chloro-5-propylpyrimidine (20.44 g, 131 mmol) and potassium carbonate (49.2 g, 356 mmol) in DMF (100 mL) was heated at 110° C. for 12 h. The mixture was diluted with EtOAc (250 ml) and washed three times with water, dried over Na2SO4, and concentrated to give a yellow oil. The oil was purified by flash chromatography (SiO2, O-10% MeOH/CH2Cl2) to yield product (19 g, 86 mmol, 72.4% yield) as yellow solid. MS (ESI) 222.2 (M+1).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
20.44 g
Type
reactant
Reaction Step One
Quantity
49.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
72.4%

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